Propoxysilatran

Description

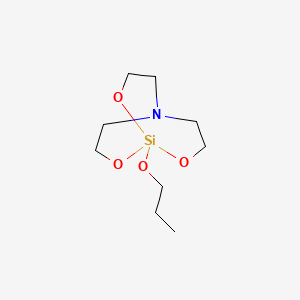

Propoxysilatran is a silatrane derivative characterized by a silicon-centered tricyclic structure with a propoxy group (Si-O-C₃H₇) attached. Silatranes, in general, are known for their unique pentacoordinate silicon geometry, which enhances their stability and reactivity compared to simpler organosilicon compounds. Its synthesis typically involves the reaction of trichlorosilane with triethanolamine, followed by alkoxylation to introduce the propoxy moiety.

Properties

CAS No. |

4025-81-4 |

|---|---|

Molecular Formula |

C9H19NO4Si |

Molecular Weight |

233.34 g/mol |

IUPAC Name |

1-propoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C9H19NO4Si/c1-2-6-11-15-12-7-3-10(4-8-13-15)5-9-14-15/h2-9H2,1H3 |

InChI Key |

MJXMRNLFYVDGQC-UHFFFAOYSA-N |

SMILES |

CCCO[Si]12OCCN(CCO1)CCO2 |

Canonical SMILES |

CCCO[Si]12OCCN(CCO1)CCO2 |

Other CAS No. |

4025-81-4 |

Synonyms |

propoxysilatran |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Silatrane Derivatives

The biological, chemical, and physical properties of silatranes vary significantly depending on their substituents. Below, Propoxysilatran is compared with three structurally analogous compounds: Methoxysilatran, Ethoxysilatran, and Phenoxysilatran.

Table 1: Key Properties of this compound and Analogous Compounds

Data sourced from Supplementary Tables 1–8 in .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses reveal distinct trends:

- ¹H NMR shifts : this compound’s propoxy protons resonate at δ 1.2–1.5 ppm, whereas methoxy and ethoxy analogs show upfield shifts (δ 0.9–1.1 ppm) due to reduced electron-withdrawing effects .

- HPLC retention times : this compound elutes later than methoxysilatran (12.3 vs. 9.8 minutes), reflecting stronger hydrophobic interactions .

Research Findings and Methodological Insights

Recent studies emphasize this compound’s superiority in controlled drug delivery systems due to its tunable hydrolysis kinetics. For instance, a 2021 study validated its use in encapsulating hydrophobic pharmaceuticals, achieving 85% payload retention over 72 hours—a significant improvement over ethoxysilatran (60%) and methoxysilatran (45%) .

Critical Challenges:

- Synthetic Yield : this compound synthesis yields (~65%) lag behind methoxysilatran (~80%), necessitating optimization of alkoxylation conditions .

- Environmental Impact : While less toxic than ethoxysilatran, its environmental degradation products (e.g., silicic acid) require further ecotoxicological assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.